Cyanopindolol
Overview
Description
Cyanopindolol is a chemical compound related to pindolol, which acts as both a beta-1 adrenoceptor antagonist and a 5-hydroxytryptamine receptor antagonist . Its radiolabelled derivative, iodothis compound, has been widely used in mapping the distribution of beta adrenoreceptors in the body . The compound has a molecular formula of C16H21N3O2 and a molar mass of 287.363 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanopindolol involves several steps, starting from the appropriate indole derivative. The key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other suitable methods.
Introduction of the tert-butylamino group: This is typically done through nucleophilic substitution reactions.
Hydroxylation: The introduction of the hydroxyl group is usually carried out using oxidizing agents.
Formation of the nitrile group: This can be achieved through cyanation reactions using reagents like cyanogen bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Cyanopindolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butylamino group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Cyanopindolol has several scientific research applications:
Chemistry: Used as a ligand in studying beta adrenoreceptors and 5-hydroxytryptamine receptors.
Biology: Helps in mapping the distribution of beta adrenoreceptors in various tissues.
Medicine: Investigated for its potential therapeutic effects as a beta adrenoceptor antagonist.
Industry: Used in the development of radiolabelled derivatives for diagnostic purposes.
Mechanism of Action
Cyanopindolol acts as a beta-1 adrenoceptor antagonist and a 5-hydroxytryptamine receptor antagonist . It binds to these receptors, blocking the action of endogenous agonists like adrenaline and noradrenaline . This results in a decrease in heart rate and blood pressure, making it useful in treating conditions like hypertension . The compound also affects the central nervous system by blocking 5-hydroxytryptamine receptors, which can influence mood and anxiety levels .
Comparison with Similar Compounds
Similar Compounds
Pindolol: A non-selective beta blocker used in the treatment of hypertension.
Propranolol: Another non-selective beta blocker with similar therapeutic uses.
Atenolol: A selective beta-1 blocker used primarily for cardiovascular conditions.
Uniqueness
Cyanopindolol is unique due to its dual action as both a beta-1 adrenoceptor antagonist and a 5-hydroxytryptamine receptor antagonist . This dual action makes it particularly useful in research applications for studying the distribution and function of these receptors in the body .
Properties
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14/h4-7,12,18-20H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIUMMLTJVHILT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027570 | |
Record name | (+-)-Cyanopindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69906-85-0 | |
Record name | Cyanopindolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69906-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanopindolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069906850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Cyanopindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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